![molecular formula C15H12ClNO4 B13568001 2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid CAS No. 179637-26-4](/img/structure/B13568001.png)
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a chlorobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by chlorination and carboxylation reactions. One common method includes:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Chlorination: The protected amino compound is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学的研究の応用
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amino compound, which can then interact with enzymes or receptors in biological systems. The chlorobenzoic acid moiety may also contribute to its activity by interacting with cellular components.
類似化合物との比較
Similar Compounds
2-Amino-3-chlorobenzoic acid: Lacks the benzyloxycarbonyl protection.
4-{[(Benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a chlorine atom.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid is unique due to its combination of a benzyloxycarbonyl-protected amino group and a chlorobenzoic acid moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
179637-26-4 |
|---|---|
分子式 |
C15H12ClNO4 |
分子量 |
305.71 g/mol |
IUPAC名 |
3-chloro-2-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-12-8-4-7-11(14(18)19)13(12)17-15(20)21-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChIキー |
JJHGZFFLDNBALH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



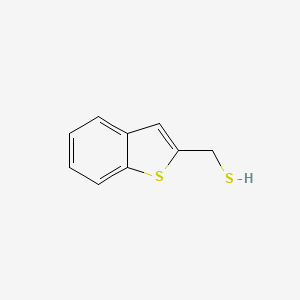
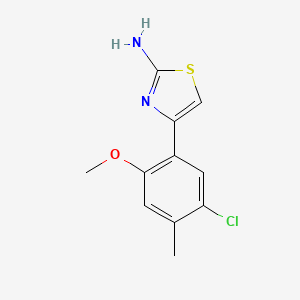
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
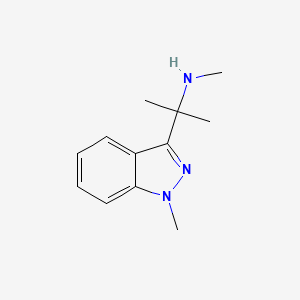
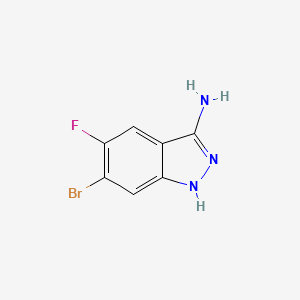
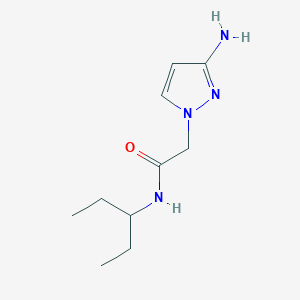
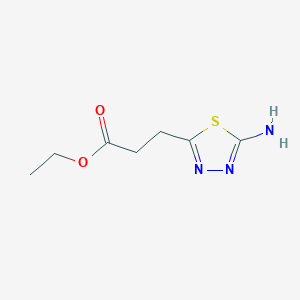
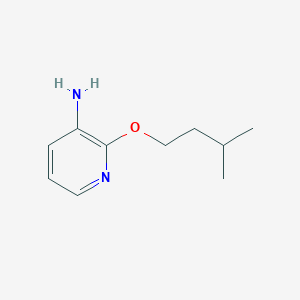
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
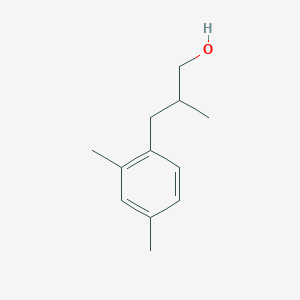
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
